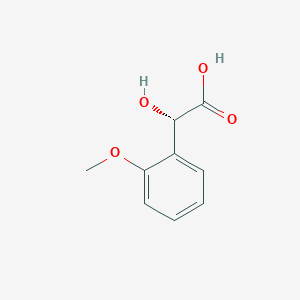

(+)-o-Methoxy-L-mandelic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-o-Methoxy-L-mandelic acid, also known as mandelic acid, is a chiral aromatic alpha-hydroxy acid. It is widely used in the pharmaceutical industry as a key intermediate in the synthesis of various drugs, such as antibiotics, antiviral agents, and anti-tumor agents. Mandelic acid also exhibits various biological activities, including antifungal, antibacterial, and antiviral properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

(+)-o-Methoxy-L-mandelic acid and its derivatives have been extensively studied for their synthetic routes and characterizations. One study demonstrates an efficient and practical synthesis of mandelic acid, where p-Methoxymandelic acid was obtained in a high yield under specific reaction conditions using a complex phase transfer catalyst under ultrasonic irradiation. This method significantly shortens the reaction time and increases the yield compared to classical methods (Hui Xu & Yang Chen, 2008).

Antioxidant Properties

Research has also delved into the antioxidant properties of mandelic acid and its derivatives. A study explored the antioxidant capacity of these compounds through various assays, revealing the mechanisms behind their antioxidant properties. The structural elucidation of mandelic acid and its derivatives was achieved through computational methods and spectroscopic techniques, offering insights into their potential therapeutic applications (Monika Parcheta et al., 2022).

Biotechnological Production

There's a growing interest in the biotechnological production of mandelic acid and its derivatives due to their valuable applications. A study on the engineering of hydroxymandelate synthases and the aromatic amino acid pathway in Saccharomyces cerevisiae highlighted the potential for de novo biosynthesis of mandelic and 4-hydroxymandelic acid, offering an environmentally sustainable production route. This research emphasizes the yeast's ability to tolerate high concentrations of these compounds, promising for sustainable industrial production (Mara Reifenrath & E. Boles, 2018).

Analytical Applications

Analytical methods for the determination of mandelic acid derivatives in biological samples have also been developed. For instance, a liquid chromatography technique with electrochemical detection was described for the assay of urinary 4-hydroxy-3-methoxymandelic acid, showcasing the method's effectiveness after direct urine injection (J. Morrisey & Z. Shihabi, 1979).

Environmental and Chemical Engineering

In environmental and chemical engineering contexts, mandelic acid derivatives have been applied in studies on liquid–liquid–liquid phase transfer catalyzed synthesis. This approach aims at producing mandelic acid from benzaldehyde, demonstrating the process's potential for intensification and efficiency improvements through modeling and simulation (P. R. Sowbna et al., 2012).

Propiedades

IUPAC Name |

(2S)-2-hydroxy-2-(2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYBRPOTLDAYRG-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)

![[4-(Methylsulfanylmethyl)oxan-4-yl]methanamine](/img/structure/B2676921.png)

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2676925.png)

![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)

![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)

![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)